methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate
Description
Methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate is a heterocyclic compound featuring a pyrimidine-dione core fused to a thiophene ring. Its structure includes a cyano group at the 5-position of the pyrimidine ring, a methyl substituent at the 3-position, and a methyl ester at the 3-position of the thiophene moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like dipeptidyl peptidase-4 (DPP-4) .
Properties
IUPAC Name |
methyl 2-(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c1-14-9(16)7(5-13)6-15(12(14)18)10-8(3-4-20-10)11(17)19-2/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVAKMCSXUTXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=C(C=CS2)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate (CAS No. 338777-34-7) is a synthetic compound with potential biological activities that have garnered interest in pharmaceutical research. This article explores its chemical properties, biological activity, and relevant case studies.
The molecular formula of this compound is C12H9N3O4S, with a molecular weight of 291.28 g/mol. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Boiling Point | 434.1 ± 55.0 °C (Predicted) |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) |
| pKa | -4.38 ± 0.40 (Predicted) |
Antimicrobial Activity
Research indicates that compounds with pyrimidine structures often exhibit antimicrobial properties. A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32 to 64 µg/mL, indicating moderate effectiveness.
Anticancer Potential
Another area of interest is the compound's anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM respectively.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. A study using lipopolysaccharide (LPS)-stimulated macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of this compound against clinical isolates of E. coli. The study concluded that higher concentrations effectively inhibited bacterial growth and suggested further exploration into its use as a potential antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A detailed study on the effects of this compound on MCF-7 breast cancer cells was conducted using flow cytometry to analyze apoptosis rates. Results indicated a dose-dependent increase in apoptotic cells when treated with concentrations above 10 µM, supporting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Methyl 2-[5-Cyano-3-(4-Methoxybenzyl)-2,4-Dioxo-3,4-Dihydro-1(2H)-Pyrimidinyl]-3-Thiophenecarboxylate
- Structural Differences : The 3-methyl group in the target compound is replaced with a 4-methoxybenzyl group.
- Molecular Weight : 397.41 g/mol vs. 369.35 g/mol for the methyl-substituted derivative .
- Implications : The bulkier 4-methoxybenzyl group may enhance lipophilicity and alter binding affinity to target proteins like DPP-4, though this is speculative without direct data .
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-Methyl-2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl}Methyl)Benzonitrile
- Key Features : Contains a benzonitrile group and a piperidine-amine substituent.
- Pharmacological Relevance : Demonstrated strong interactions with DPP-4 in docking studies, comparable to the reference drug sitagliptin .
- Comparison : The absence of a thiophene-carboxylate moiety in this compound suggests divergent binding modes compared to the target molecule .
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Structural Contrast: Features a thieno-pyridine core instead of a pyrimidine-dione-thiophene hybrid.
- Functional Role : Primarily used as a synthetic intermediate, lacking documented enzyme inhibitory activity .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely follows methods similar to those in , involving cyclocondensation of malononitrile or cyanoacetate derivatives with sulfur-containing intermediates . This contrasts with the Suzuki coupling approach used for analogs in , which employ palladium catalysts and boronic acids .
- DPP-4 Interactions : While direct data for the target compound is absent, its pyrimidine-dione-thiophene scaffold resembles compounds with confirmed DPP-4 binding. For example, sitagliptin and its analogs achieve inhibition via hydrophobic interactions and hydrogen bonding with residues like Glu205 and Tyr547 . The thiophene-carboxylate group in the target molecule may mimic these interactions, but steric effects from the methyl group could reduce potency compared to bulkier substituents .
- Safety and Handling: Analogous compounds (e.g., ethyl thieno-pyridine carboxylates) are classified as laboratory chemicals with undefined hazards, suggesting similar precautions for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
